(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide

Catalog No.
S3017859
CAS No.
174953-30-1
M.F
C3H6O4S
M. Wt
138.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide

CAS Number

174953-30-1

Product Name

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide

IUPAC Name

(4S)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide

Molecular Formula

C3H6O4S

Molecular Weight

138.14

InChI

InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m0/s1

InChI Key

OQXNUCOGMMHHNA-VKHMYHEASA-N

SMILES

CC1COS(=O)(=O)O1

Solubility

not available

Organic Synthesis

Application Summary: “(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide” is an essential intermediate in organic synthesis .

Methods of Application: The synthesis process of this compound involves a reaction that releases a large amount of heat, leading to its hydrolysis . The low heat exchange efficiency of traditional batch reactors can lead to lower product yield and certain safety hazards . Therefore, continuous flow microreaction technology is a significant development direction for the synthesis of this compound .

Results or Outcomes: Based on the advantages of efficient dispersion and mixing of fluids at the micrometer scale in microreactors, the effects of temperature, catalyst concentration, residence time, ratio of the two-phase flow rates, and other factors on the conversion and selectivity to this compound are investigated . The continuous reaction yield can reach 92.22% under optimal conditions .

Lithium-Ion Batteries

Application Summary: “(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide” plays a vital role in improving the performance and service life of lithium-ion batteries .

Methods of Application: This compound is used as an electrolyte additive for potassium-metal batteries . The addition of this compound is efficient in passivating the potassium-metal surface and inhibiting the formation of electrolyte-soluble oligocarbonates .

Results or Outcomes: Electrochemical tests and gas chromatography-mass spectrometry (GC-MS) reveal that the addition of this compound is efficient in passivating the potassium-metal surface and inhibiting the formation of electrolyte-soluble oligocarbonates, which are formed in the electrolyte without this compound .

Biomolecule-Ligand Complexes

Application Summary: This compound is used in the study of biomolecule-ligand complexes .

Methods of Application: The compound is used in molecular dynamics simulations to understand the interactions between biomolecules and ligands .

Results or Outcomes: The results of these studies can help in free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .

Flame Retardants

Application Summary: “(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide” can be used as a flame retardant .

Methods of Application: Due to its unique structure, it can effectively improve the flame retardancy of polymers . It can be used in electronic products, plastic materials, textiles, and coatings .

Results or Outcomes: The use of this compound as a flame retardant can significantly enhance the safety of various products .

Preparation of Imidazolidinium Salts

Application Summary: This compound may be employed in the preparation of imidazolidinium salts .

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide, also known as 4-methyl-1,3,2-dioxathiolane 2,2-dioxide, is a sulfur-containing heterocyclic compound characterized by its unique dioxathiolane structure. It has a molecular formula of C₃H₆O₄S and a molecular weight of approximately 138.14 g/mol. The compound features a five-membered ring containing two oxygen atoms and one sulfur atom, which contributes to its reactivity and potential applications in organic synthesis and materials science .

Typical of dioxathiolanes. Notably, it can undergo hydrolysis under certain conditions, leading to the formation of other sulfur-containing compounds. The synthesis of (4S)-methyl-[1,3,2]dioxathiolane 2,2-dioxide often involves the use of specific catalysts and controlled conditions to optimize yield and selectivity. For instance, studies have demonstrated that continuous flow microreaction technology can enhance the efficiency of its synthesis by improving heat exchange and reaction kinetics .

Research indicates that (4S)-methyl-[1,3,2]dioxathiolane 2,2-dioxide exhibits notable biological activity. It has been investigated for its potential as an intermediate in the development of pharmaceuticals and agrochemicals. Its unique structure may contribute to specific interactions with biological targets, although detailed studies on its pharmacological effects are still ongoing .

The synthesis of (4S)-methyl-[1,3,2]dioxathiolane 2,2-dioxide can be achieved through several methods:

  • Microreactor Technology: This method allows for precise control over reaction conditions such as temperature and flow rates. Optimal conditions reported include a temperature of approximately 14.73 °C and a catalyst concentration of 0.5 g/L, achieving yields up to 92.22% .
  • Batch Reactions: Traditional batch synthesis methods can also be employed but may result in lower yields due to inefficiencies in heat management.
  • Catalytic Methods: Utilizing specific catalysts can enhance reaction rates and selectivity towards the desired product.

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide finds applications in various fields:

  • Organic Synthesis: It serves as an essential intermediate for synthesizing more complex organic molecules.
  • Lithium-Ion Batteries: Its properties contribute to improving the performance and longevity of lithium-ion batteries .
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.

Several compounds share structural similarities with (4S)-methyl-[1,3,2]dioxathiolane 2,2-dioxide. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Characteristics
(R)-4-Methyl-1,3,2-dioxathiolane 2-Oxide1006381-03-8Contains an oxide group; different reactivity
4-Methyl-1,3,2-dioxathiolane 2-Oxide1469-73-4Mixture of isomers; broader application spectrum
1,3,2-Dioxathiolane 2-Oxide1072-53-3Lacks methyl substitution; distinct properties

XLogP3

-0.1

Dates

Modify: 2023-08-17

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